![molecular formula C18H28N5O10P B584603 2,4,6,8-四氧杂-5-膦酰壬二酸,5-[[(1R)-2-(6-氨基-9H-嘌呤-9-基)-1-甲基乙氧基]甲基]-, 1-乙基 9-(1-甲基乙基) 酯,5-氧化物 CAS No. 1422284-16-9](/img/structure/B584603.png)

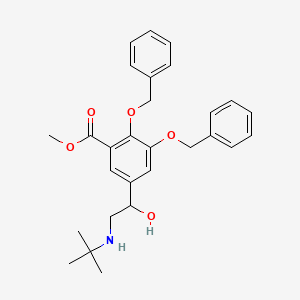

2,4,6,8-四氧杂-5-膦酰壬二酸,5-[[(1R)-2-(6-氨基-9H-嘌呤-9-基)-1-甲基乙氧基]甲基]-, 1-乙基 9-(1-甲基乙基) 酯,5-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

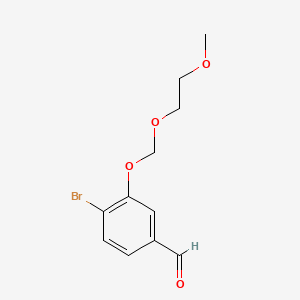

2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide is a useful research compound. Its molecular formula is C18H28N5O10P and its molecular weight is 505.421. The purity is usually 95%.

BenchChem offers high-quality 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

反应性和形成机制

该化合物在形成和转化螺环膦方面反应性已得到研究。Laurenço 和 Burgada (1976) 探索了与乙烯基醚和烯胺的反应,通过氧化还原缩合导致三配位磷化合物和胺的形成 (Laurenço & Burgada, 1976)。

合成和气味特性

Hamamatsu 等人 (1981) 的研究涉及合成类似的化合物以探索它们的感官特性,特别是在气味方面。本研究重点在于合成具有 1, 3-二氧杂环部分的 6-氧代己酸乙酯,有助于了解这些化合物的香气特征 (Hamamatsu, Naoshima, Wakabayashi, & Hayashi, 1981)。

亲核取代研究

Voltrová 和 Prutianov (1997) 研究了类似化合物上的亲核取代。这项研究有助于了解如何通过与亲核试剂的反应形成衍生物,这在各种合成应用中很有用 (Voltrová & Prutianov, 1997)。

抗菌活性

Sharma、Sharma 和 Rane (2004) 合成了具有结构相似性的化合物用于抗菌筛选。这突出了这些化合物潜在的生物医学应用,特别是在开发新抗生素方面 (Sharma, Sharma, & Rane, 2004)。

作用机制

Target of Action

The primary target of Tenofovir Isopropyl Ethyl Diester is the viral reverse transcriptase, a crucial enzyme in retroviruses such as human immunodeficiency virus (HIV) . This enzyme is necessary for viral production in HIV-infected individuals .

Mode of Action

Tenofovir Isopropyl Ethyl Diester selectively inhibits viral reverse transcriptase . It competes with deoxyadenosine 5’-triphosphate in the generation of new viral DNA . This results in the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis .

Biochemical Pathways

Tenofovir Isopropyl Ethyl Diester affects the biochemical pathways of viral replication. It is activated by a bi-phosphorylation to form the biologically active compound, tenofovir biphosphate . This metabolic activation is performed in hepG2 cells and human hepatocytes .

Pharmacokinetics

Tenofovir Isopropyl Ethyl Diester exhibits improved pharmacokinetics, which strengthens the inhibition of HBV replication and the rebalance of hepatocellular metabolism . The stability in intestinal fluid determines the actual amount of Tenofovir Isopropyl Ethyl Diester at the absorption site, and hepatic/intestinal stability determines the maintenance amount of the prodrug in circulation, both of which influence the oral bioavailability of Tenofovir Isopropyl Ethyl Diester .

Result of Action

The result of Tenofovir Isopropyl Ethyl Diester’s action is the inhibition of viral replication, leading to decreased viral load in HIV-infected individuals . It also shows a correcting effect on disordered host hepatic biochemical metabolism, including TCA cycle, glycolysis, pentose phosphate pathway, purine/pyrimidine metabolism, amino acid metabolism, ketone body metabolism, and phospholipid metabolism .

Action Environment

The action, efficacy, and stability of Tenofovir Isopropyl Ethyl Diester can be influenced by various environmental factors. For instance, the stability of Tenofovir Isopropyl Ethyl Diester in intestinal fluid and hepatic/intestinal stability can affect its oral bioavailability . .

属性

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N5O10P/c1-5-27-17(24)28-9-31-34(26,32-10-29-18(25)33-12(2)3)11-30-13(4)6-23-8-22-14-15(19)20-7-21-16(14)23/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,19,20,21)/t13-,34?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXROEIBHDASPQM-BCTWOLBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N5O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)

![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)

![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)